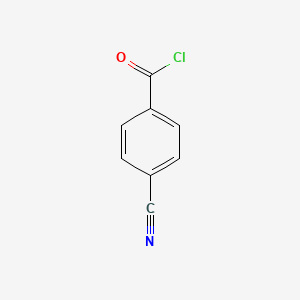

4-Cyanobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEDMAWWQDFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209493 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-72-0 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577FDE7A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Cyanobenzoyl Chloride (CAS 6068-72-0): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoyl chloride (CAS number: 6068-72-0), an aromatic acyl chloride, is a pivotal intermediate in the fields of pharmaceutical synthesis, materials science, and organic chemistry.[1][2] Its bifunctional nature, featuring a reactive acyl chloride group and a cyano moiety, makes it a versatile building block for the construction of complex molecular architectures.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, safety and handling, and key applications of this compound, with a focus on its role in drug development and materials science.

Physicochemical and Spectroscopic Properties

This compound is an off-white to pale yellow crystalline powder.[1] It is sensitive to moisture and should be handled under anhydrous conditions.[1] Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6068-72-0 | [1] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 68-71 °C | [1] |

| Boiling Point | 110 °C at 2 mmHg | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, chloroform, and dimethylformamide (DMF).[5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [7] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [7] |

| IR (KBr, νₘₐₓ/cm⁻¹) | 3101, 3051, 2229 (C≡N), 1772 (C=O), 1739, 1597, 1401, 1287, 1211, 1167, 896, 851, 634 | [7] |

| HR-MS (ESI) | m/z: [M + H]⁺ calculated for C₈H₄ClNO + H⁺ 166.0053, found 166.0054 | [7] |

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis from 4-Cyanobenzoic Acid[7]

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1.0 equivalent).

-

Addition of Reagents: Under a fume hood, add thionyl chloride (1.2 equivalents) in batches to the 4-cyanobenzoic acid with stirring. Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain with continuous stirring for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool. Excess thionyl chloride can be removed by distillation. The crude product is then distilled under reduced pressure to afford this compound as a white solid.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]

Table 3: Hazard and Safety Information for this compound

| Hazard Information | Precautionary Measures | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [8] |

| Signal Word | Danger | [8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [8] |

| Handling | Keep container tightly closed. Avoid contact with skin and eyes. Do not ingest or inhale. Keep away from moisture. | [9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and alcohols. Store under an inert atmosphere. | [4][9] |

| First Aid | If swallowed: Rinse mouth. Do NOT induce vomiting. If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

Reactivity and Applications

The high electrophilicity of the acyl chloride group makes this compound a versatile reagent for acylation reactions.[3] It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[3][5] This reactivity is fundamental to its application in the synthesis of more complex molecules.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[5] The 4-cyanobenzoyl moiety can be introduced into target molecules to modulate their biological activity.

Experimental Protocol: General Amide Synthesis (Schotten-Baumann Conditions) [10]

This protocol is a general method for the acylation of amines and can be adapted for use with this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in an aprotic solvent such as dichloromethane (B109758) (DCM).

-

Base Addition: Add a suitable base, for example, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) (1.0-1.2 equivalents).

-

Acylation: Slowly add a solution of this compound (1.0-1.2 equivalents) in DCM to the amine solution, typically at 0 °C or room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Materials Science

In materials science, this compound is used to synthesize specialized polymers and functional materials.[1][5] The incorporation of the 4-cyanobenzoyl group can enhance properties such as thermal stability, chemical resistance, and optical characteristics, leading to the development of advanced materials for electronics and coatings.[1][5] It is also used in the synthesis of liquid crystalline compounds.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both pharmaceutical development and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an essential tool for chemists in academia and industry. Proper handling and storage are crucial due to its corrosive and moisture-sensitive nature. The synthetic protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6068-72-0 | Benchchem [benchchem.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Amide Synthesis [fishersci.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Cyanobenzoyl chloride (CAS No: 6068-72-0). A vital intermediate in organic synthesis, this compound is instrumental in the development of novel pharmaceuticals, advanced materials, and specialized chemicals.[1][2] This document details its physical characteristics, experimental protocols for its synthesis and characterization, and its fundamental reaction pathways, offering valuable insights for professionals in research and development.

Core Physical and Chemical Properties

This compound is an acyl chloride derivative of benzoic acid, characterized by a nitrile group at the para position.[3][4] It typically appears as a white to light yellow or beige crystalline powder.[1][5] The presence of the highly reactive acyl chloride group makes the compound sensitive to moisture, necessitating handling under anhydrous conditions.[2][6]

The following table summarizes the key quantitative physical data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO | [1][5][7] |

| Molecular Weight | 165.57 g/mol | [4][5] |

| Melting Point | 68-70 °C | [3][8][9] |

| Note: Values ranging from 60°C to 78.5°C have been reported. | [1][5][10] | |

| Boiling Point | 110 °C at 2 mmHg | [1][3] |

| 150-151 °C at 25 torr | [5] | |

| Density | Approximately 1.3 g/cm³ | [10][11] |

| Appearance | White to light yellow/beige crystalline powder | [5][6] |

| Solubility | Reacts with water.[3][6] Soluble in toluene, ether, chloroform, and DMF. | [10] |

| Spectrum | Key Peaks/Shifts | Source(s) |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [3][7] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [3][7] |

| Infrared (IR) (KBr, cm⁻¹) | 2229 (C≡N stretch), 1772, 1739 (C=O stretch) | [3][7] |

| HR-MS (ESI) | m/z: [M+H]⁺ calculated 166.0053, found 166.0054 | [3][7] |

Experimental Protocols

The following sections detail common experimental methodologies related to the synthesis and characterization of this compound.

A standard laboratory method for synthesizing this compound involves the chlorination of 4-Cyanobenzoic acid.[7][12]

Methodology:

-

Reactant Charging: 4-Cyanobenzoic acid is added in batches to a reaction vessel containing a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, with magnetic stirring.[6][7]

-

Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is added to the mixture.[3][7] The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is the active species in the reaction.[13]

-

Reaction: The mixture is heated to reflux for approximately 1.5 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[7]

-

Purification: Upon completion, the excess chlorinating agent is removed, and the product is purified, often by distillation, to yield the final solid product.[7]

The melting point is a critical parameter for assessing the purity of a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the high reactivity of the acyl chloride functional group.[14][15] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions.[13][14][15] This reactivity is fundamental to its role as a building block in organic synthesis.[1][2]

Key reactions include:

-

Esterification: Reacts readily with alcohols to form esters.[15]

-

Amidation: Reacts with primary or secondary amines to form amides.[15]

This versatility allows for the efficient introduction of the 4-cyanobenzoyl moiety into larger, more complex molecules, a common strategy in the synthesis of pharmaceuticals, liquid crystals, and polymers.[1][2][12] In drug development, it serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6068-72-0 [chemicalbook.com]

- 4. This compound | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. This compound 98 6068-72-0 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. 4 -CYANOBENZOYL CHLORIDE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]

- 12. This compound | 6068-72-0 | Benchchem [benchchem.com]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. scienceinfo.com [scienceinfo.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 4-Cyanobenzoyl chloride, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.

Core Properties of this compound

This compound is an acyl chloride compound featuring a nitrile group at the para position of the benzene (B151609) ring.[1] This bifunctional nature makes it a valuable building block in medicinal chemistry and material science.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₈H₄ClNO | [2][3][4][5] |

| Linear Formula | NCC₆H₄COCl | [6] |

| Molecular Weight | 165.58 g/mol | [2][6] |

| (also reported as 165.57 g/mol ) | [3][4] | |

| CAS Number | 6068-72-0 | [2][3][4][5][6] |

| Appearance | White solid to light yellow/beige powder | [2][3] |

| Melting Point | 67.2 - 70 °C | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in amide bond formation are provided below. These protocols are designed to be robust and reproducible for research and development applications.

This protocol details the conversion of 4-Cyanobenzoic acid to this compound using thionyl chloride.

Diagram of Synthesis Workflow

References

Solubility Profile of 4-Cyanobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Cyanobenzoyl chloride (C₈H₄ClNO) is a versatile bifunctional molecule widely employed in organic synthesis.[1] Its structure, incorporating both a reactive acyl chloride and a cyano group, makes it a valuable building block for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Understanding its solubility in various organic solvents is critical for reaction design, purification, and formulation development. This guide addresses the current knowledge on its solubility and provides a methodology for its precise measurement.

Qualitative Solubility of this compound

Published data and chemical supplier information indicate that this compound is soluble in several common aprotic organic solvents. It is crucial to note that this compound is highly sensitive to moisture and reacts exothermically with water and other protic solvents, such as alcohols, to form the corresponding carboxylic acid.[4][5] Therefore, all solvents and equipment used must be scrupulously dried before use.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Diethyl Ether | Soluble[4] | A common non-polar solvent for reactions involving acyl chlorides. |

| Chloroform (CHCl₃) | Soluble[4] | A polar aprotic solvent suitable for dissolving this compound. |

| Dimethylformamide (DMF) | Soluble[4] | A highly polar aprotic solvent; may be used as a catalyst in some reactions.[6] |

| Toluene | Soluble | A non-polar aromatic solvent. |

| Petroleum Ether | Recrystallization solvent[7] | Suggests lower solubility at cooler temperatures, making it suitable for purification. |

| Water | Reacts[4] | Vigorous reaction to form 4-cyanobenzoic acid and hydrochloric acid. |

| Alcohols (e.g., Ethanol, Methanol) | Reacts | Reacts to form the corresponding esters. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for determining the solubility of this compound in a given anhydrous organic solvent at a specific temperature.[8][9] This method is adapted to address the compound's reactivity and moisture sensitivity.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., diethyl ether, chloroform, toluene)

-

Oven-dried glassware (septum-sealed flasks, syringes, filtration apparatus)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (4-decimal place)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed, oven-dried vials

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Step-by-Step Procedure

-

Preparation:

-

Thoroughly clean and oven-dry all glassware (e.g., flasks, beakers, filtration funnel) at 120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

-

Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent).[10]

-

Assemble the experimental setup under a positive pressure of dry nitrogen or argon.

-

-

Saturation:

-

To a septum-sealed flask equipped with a magnetic stir bar, add a known volume of the anhydrous solvent.

-

Place the flask in a constant temperature bath and allow the solvent to thermally equilibrate for at least 30 minutes.

-

Gradually add an excess of this compound to the stirring solvent until a significant amount of undissolved solid remains.

-

Seal the flask and stir the suspension vigorously for at least 24 hours at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sampling and Analysis:

-

Stop the stirring and allow the undissolved solid to settle completely.

-

Using a dry, gas-tight syringe fitted with a PTFE syringe filter, carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant.

-

Dispense the solution into a pre-weighed, oven-dried vial.

-

Carefully evaporate the solvent under a gentle stream of dry nitrogen or argon. A rotary evaporator can be used for less volatile solvents, ensuring the system is under an inert atmosphere.

-

Once the solvent is removed, place the vial in a vacuum oven at a temperature below the compound's melting point (68-70 °C) until a constant weight is achieved.

-

Reweigh the vial containing the dried this compound residue.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[12]

-

Moisture Sensitivity: Handle the solid and its solutions under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[1] Use dry glassware and anhydrous solvents.

-

Reactivity: Avoid contact with water, alcohols, amines, and strong bases, as it can react violently.[13]

-

Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

-

Disposal: Dispose of all waste materials containing this compound according to local, state, and federal regulations for hazardous waste.

Logical Relationship of Safety and Experimental Procedures

The successful and safe determination of this compound's solubility relies on a strict adherence to a logical sequence of operations that prioritizes safety and data integrity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 98 6068-72-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 6068-72-0 [amp.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. This compound(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 4-Cyanobenzoyl Chloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoyl chloride, with the CAS number 6068-72-0, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, incorporating both a reactive acyl chloride and a cyano group, makes it a valuable intermediate in the preparation of a diverse range of compounds, from pharmaceuticals to advanced materials.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and key synthetic applications of this compound, including detailed experimental protocols and visual workflows.

Molecular Structure and Functional Groups

This compound is an aromatic acyl chloride.[3] Its structure consists of a benzoyl chloride molecule with a cyano (nitrile) group attached at the para (4-position) of the benzene (B151609) ring.[1] The key functional groups are the acyl chloride (-COCl) and the nitrile (-C≡N) group.[1] The high electrophilicity of the acyl chloride group makes it susceptible to nucleophilic attack, driving its utility in acylation reactions.[4] The nitrile group offers a site for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.[4]

The IUPAC name for this compound is this compound.[1]

Caption: Chemical structure of this compound, highlighting the benzoyl chloride backbone and the cyano functional group.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale yellow crystalline powder.[3] It is sensitive to moisture and should be handled under anhydrous conditions.[3] It is soluble in common organic solvents such as ether, chloroform, and dimethylformamide (DMF).[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₄ClNO | [1][5] |

| Molecular Weight | 165.57 g/mol | [1][6] |

| Melting Point | 68-71 °C | [2][3] |

| Boiling Point | 110 °C at 2 mmHg | [2][7] |

| Appearance | Off-white to pale yellow crystalline powder | [2][3] |

| Solubility | Soluble in ether, chloroform, DMF. Reacts with water. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [8][9] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [8][9] |

| IR (KBr, νₘₐₓ/cm⁻¹) | 3101, 3051 (aromatic C-H), 2229 (C≡N), 1772, 1739 (C=O), 1597, 1401, 1287, 1211, 1167, 896, 851, 634 | [8][9] |

| HR-MS (ESI) | m/z: [M + H]⁺ calculated for C₈H₄ClNO + H⁺: 166.0053, found: 166.0054 | [8][9] |

Experimental Protocols

Synthesis of this compound from 4-Cyanobenzoic Acid

A common and efficient method for the preparation of this compound is the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9]

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous reaction vessel with a reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

To a magnetically stirred solution of thionyl chloride, add 4-cyanobenzoic acid in batches under an inert atmosphere.[8][9]

-

Add a few drops of N,N-dimethylformamide (DMF) to the reaction mixture to act as a catalyst.[8][9]

-

Heat the mixture to reflux and maintain with continuous stirring for approximately 1.5 hours.[8][9]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

-

Upon completion, remove the excess thionyl chloride by distillation.

-

The crude product can then be purified by vacuum distillation to yield this compound as a white solid.[8][9] A reported yield for this reaction is 98%.[8]

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The dual functionality of this compound makes it a valuable reagent in organic synthesis. The acyl chloride group is a highly versatile acylating agent.[4]

1. Acylation Reactions: this compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively.[2][5] These reactions are fundamental in the construction of more complex molecules.

2. Pharmaceutical and Materials Science Applications: It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[2][3] In materials science, it is used to synthesize specialized polymers and functional materials, where its incorporation can enhance properties like thermal stability.[2][3] It is also used in the synthesis of liquid crystalline compounds.[10]

Caption: Key acylation reactions and synthetic applications of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[5][6] It can cause severe skin burns and eye damage.[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] It should be stored under an inert atmosphere in a cool, dry place. In case of fire, do not use water directly; use foam, dry chemical, or carbon dioxide extinguishers.[6]

Conclusion

This compound is a pivotal reagent in modern organic synthesis. Its well-defined structure, characterized by the reactive acyl chloride and versatile nitrile functional groups, provides a gateway to a vast array of complex molecules. The reliable protocols for its synthesis and its predictable reactivity make it an indispensable tool for professionals in drug discovery, materials science, and chemical research. Proper handling and an understanding of its chemical properties are essential for its safe and effective utilization in the laboratory.

References

- 1. This compound | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 6068-72-0 | Benchchem [benchchem.com]

- 5. This compound [chembk.com]

- 6. This compound(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound CAS#: 6068-72-0 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 6068-72-0 [chemicalbook.com]

- 10. 4-シアノベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Reactivity of the Acyl Chloride Group in 4-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoyl chloride (C₈H₄ClNO) is an aromatic acyl chloride that features a nitrile group (-C≡N) at the para position of the benzoyl chloride core.[1][2] This bifunctional molecule serves as a crucial building block in a multitude of synthetic applications, ranging from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and specialized polymers.[1][3] Its utility is primarily dictated by the high reactivity of the acyl chloride group, which is significantly influenced by the electronic properties of the distal cyano substituent. This guide provides a detailed examination of the factors governing the reactivity of the acyl chloride moiety, supported by quantitative data, reaction mechanisms, and detailed experimental protocols.

Core Principles of Reactivity: Electronic Effects

The reactivity of the acyl chloride group in this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. The presence of the chlorine atom, an electronegative element, already polarizes the carbon-chlorine bond, rendering the carbonyl carbon susceptible to nucleophilic attack. However, the key to its enhanced reactivity lies in the powerful electron-withdrawing nature of the para-cyano group.[4]

This influence is exerted through two primary electronic effects:

-

Inductive Effect (-I): The cyano group is strongly electronegative, pulling electron density away from the benzene (B151609) ring through the sigma bonds. This inductive withdrawal of electrons is transmitted through the aromatic system to the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity.

-

Resonance Effect (-R): The cyano group can also withdraw electron density through resonance (mesomeric effect). The π-electrons of the benzene ring can be delocalized onto the cyano group, as depicted in the resonance structures below. This delocalization further reduces electron density at the carbonyl carbon, making it a more potent electrophile.

The combination of these effects makes the carbonyl carbon in this compound significantly more electron-deficient and thus more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[4] This heightened reactivity is a cornerstone of its utility as a versatile acylating agent.[4]

Caption: Resonance delocalization in this compound.

Quantitative Reactivity Data

The enhanced electrophilicity of the carbonyl carbon in this compound can be inferred from spectroscopic data. The stretching frequency of the carbonyl group (C=O) in the infrared (IR) spectrum is a sensitive probe of its electronic environment. Electron-withdrawing groups tend to increase the C=O bond order and shift its stretching frequency to higher wavenumbers.

| Compound | Functional Group | IR Stretching Frequency (cm⁻¹) | Reference |

| This compound | C≡N | 2229 | [5][6] |

| C=O | 1772, 1739 | [5][6] | |

| Benzoyl chloride | C=O | ~1773, 1736 | N/A |

Note: The dual peaks for the C=O stretch are due to Fermi resonance.

The provided data for this compound shows a strong C=O absorption at 1772 cm⁻¹, which is indicative of a highly electrophilic carbonyl group characteristic of acyl chlorides.[5][6] While a direct side-by-side comparison under identical conditions is not available from the search results, the values are consistent with an electron-deficient aromatic system. Further evidence is found in ¹³C NMR data, where the carbonyl carbon resonance is observed at 165.9 ppm, reflecting its deshielded, electrophilic nature.[5][6]

Key Reactions and Mechanisms

The primary reaction pathway for this compound is nucleophilic acyl substitution . This reaction proceeds via a tetrahedral intermediate, and the high reactivity of the compound is attributed to the stabilization of the transition state leading to this intermediate by the cyano group.[4] A wide array of nucleophiles, including alcohols, amines, and thiols, readily react to form corresponding esters, amides, and thioesters.[4]

General Mechanism: Nucleophilic Acyl Substitution

The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A final deprotonation step yields the acylated product and HCl.

Caption: General mechanism for nucleophilic acyl substitution.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 4-cyanobenzoyl group onto another aromatic ring.[7] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as AlCl₃, to generate a highly electrophilic acylium ion. However, the presence of the deactivating cyano group on the acylating agent itself can make this reaction less facile compared to reactions with simple benzoyl chloride. The substrate for the acylation must be an activated aromatic compound.

Caption: Workflow for a Friedel-Crafts acylation reaction.

Experimental Protocols

Synthesis of this compound from 4-Cyanobenzoic Acid

This protocol describes a common laboratory-scale preparation.[5][6]

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous reaction vessel with reflux condenser and gas outlet (to scrub HCl)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanobenzoic acid (e.g., 30.00 g, 203.90 mmol).[6]

-

Under a fume hood, carefully add thionyl chloride in excess (e.g., 29.11 g, 244.68 mmol) to the flask in batches while stirring.[6]

-

Add a catalytic amount of DMF (e.g., three drops) to the reaction mixture.[6]

-

Heat the mixture to reflux and maintain for approximately 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The crude product can then be purified by vacuum distillation (boiling point ~110 °C at 2 mmHg) to yield this compound as a white solid (melting point 67.2-68.2 °C).[6][8]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic HCl gas. Thionyl chloride is corrosive and reacts violently with water.[9]

General Protocol for Esterification with an Alcohol

This protocol outlines a general procedure for the synthesis of an ester using this compound.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Pyridine or other non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the alcohol in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the mixture in an ice bath.

-

Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the cooled alcohol/base mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove the base), followed by water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The product can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The dual functionality and high reactivity of this compound make it an invaluable intermediate in several fields:

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing a wide range of pharmaceutical compounds, enabling the construction of complex molecular scaffolds.[1][3]

-

Material Science: It is used to synthesize specialized polymers and liquid crystals, where its incorporation can enhance thermal stability and optical properties.[1][10][11]

-

Organic Synthesis: Its efficiency in forming esters and amides makes it a preferred reagent for creating diverse organic molecules in both academic and industrial research.[1][10] The cyano group can also be further transformed, for example, by reduction to an amine or hydrolysis to a carboxylic acid, allowing for orthogonal synthesis strategies.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6068-72-0 | Benchchem [benchchem.com]

- 5. This compound | 6068-72-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. This compound CAS#: 6068-72-0 [m.chemicalbook.com]

- 9. This compound(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 4-シアノベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound CAS#: 6068-72-0 [amp.chemicalbook.com]

The Strategic Role of the Nitrile Group in 4-Cyanobenzoyl Chloride Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzoyl chloride stands as a pivotal reagent in modern organic synthesis, prized for its heightened reactivity and the versatile functionality offered by the nitrile group. This technical guide delves into the multifaceted role of the para-nitrile substituent, examining its profound influence on the reactivity of the acyl chloride moiety. We will explore the electronic effects that govern its enhanced electrophilicity, present comparative reactivity data, and provide detailed experimental protocols for key transformations. Furthermore, this guide will illuminate the strategic importance of the 4-cyanobenzoyl scaffold in the synthesis of complex molecules, with a particular focus on its application in drug discovery and development, exemplified by the principles behind the synthesis of targeted therapeutics.

Introduction: The Dual Functionality of this compound

This compound is an aromatic acyl chloride distinguished by the presence of a nitrile group at the para position of the benzene (B151609) ring.[1] This unique combination of two reactive centers—the highly electrophilic acyl chloride and the versatile nitrile group—makes it an invaluable building block in the synthesis of a wide array of organic compounds, from specialty polymers and liquid crystals to complex pharmaceutical agents.[2][3][4] The strategic placement of the cyano group is not merely incidental; it is a deliberate modification designed to create an electron-deficient aromatic system, thereby enhancing the reactivity of the acyl chloride.[4]

The Electronic Influence of the Nitrile Group on Reactivity

The reactivity of the acyl chloride in benzoyl chloride derivatives is predominantly governed by the electronic nature of the substituents on the aromatic ring. The nitrile group (-C≡N) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the mesomeric (resonance) effect, which delocalizes electron density from the ring.

Inductive and Mesomeric Effects

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom bearing a partial negative charge and the carbon atom a partial positive charge. This creates a strong dipole moment and a significant electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the benzene ring. Furthermore, the nitrile group can participate in resonance, withdrawing electron density from the ring through its pi system (a -M effect). This combined electron-withdrawing capacity significantly depletes electron density from the carbonyl carbon of the acyl chloride, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack.[5]

Enhanced Reactivity Towards Nucleophiles

The increased electrophilicity of the carbonyl carbon in this compound translates to a higher reaction rate with a wide range of nucleophiles, including amines, alcohols, and thiols, compared to unsubstituted benzoyl chloride.[4] The rate-determining step in these nucleophilic acyl substitution reactions is typically the initial attack of the nucleophile on the carbonyl carbon.[5] By making this carbon more electron-deficient, the nitrile group lowers the activation energy for this step, accelerating the overall reaction.

Quantitative Assessment of Reactivity: The Hammett Equation

The electronic effect of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.[6]

For the para-cyano group, the Hammett sigma value (σₚ) is +0.66, indicating its strong electron-withdrawing nature.[6] A positive rho (ρ) value for a reaction signifies that it is accelerated by electron-withdrawing groups. The hydrolysis and alcoholysis of benzoyl chlorides are examples of reactions with positive ρ values.[7] Therefore, according to the Hammett equation, this compound is predicted to react significantly faster than benzoyl chloride. While a precise, universally cited value for the rate enhancement is not consistently available, the qualitative and semi-quantitative evidence strongly supports a notable increase in reactivity.

Data Presentation: Comparative Reactivity

While specific kinetic data for a comprehensive set of reactions involving this compound is dispersed throughout the literature, the following table provides a comparative summary of rate constants for the methanolysis of various para-substituted benzoyl chlorides to illustrate the activating effect of electron-withdrawing groups.

| Substituent (para) | Rate Constant (k) for Methanolysis at 0°C (mol/L·min) | Relative Rate (k/k_H) |

| -OCH₃ | Data not available in cited sources | < 1 |

| -CH₃ | 0.0178 | 0.55 |

| -H | 0.0321 | 1.00 |

| -Br | 0.0590 | 1.84 |

| -I | 0.0617 | 1.92 |

| -NO₂ | 0.413 | 12.87 |

| -CN | Expected to be significantly > 1 | Predicted > 1 |

Data for -CH₃, -H, -Br, -I, and -NO₂ are derived from studies on the alcoholysis of substituted benzoyl chlorides.[6][8] The value for -H is from reaction with n-propanol and serves as a baseline. The relative rates are calculated based on this baseline. The reactivity of the -CN substituted compound is expected to be high, likely between that of the bromo/iodo and nitro-substituted compounds, based on its Hammett constant.

Experimental Protocols

The enhanced reactivity of this compound makes it a highly efficient reagent for acylation reactions. Below are detailed protocols for the synthesis of amides and esters.

General Synthesis of N-Aryl-4-cyanobenzamides

This protocol describes a general procedure for the acylation of anilines with this compound.[9]

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., aniline, 4-chloroaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (B92270)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM (5-10 mL per mmol of aniline).[9]

-

Add TEA or pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[9]

-

In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirring amine solution at 0 °C.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-4-cyanobenzamide.[9]

-

Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.[9]

Synthesis of Phenyl 4-cyanobenzoate (B1228447) (Esterification)

This protocol is adapted from general esterification procedures using acyl chlorides.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

After completion, wash the mixture sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure phenyl 4-cyanobenzoate.

-

Characterize the product by its melting point and spectroscopic methods.

The Nitrile Group in Drug Discovery and Development

The nitrile group is not merely an activating group for the acyl chloride; it is a valuable pharmacophore in its own right and plays a crucial role in the biological activity of many drugs.[2][10]

The Nitrile as a Bioisostere and Hydrogen Bond Acceptor

In medicinal chemistry, the nitrile group is often employed as a bioisostere for carbonyl, hydroxyl, and halogen groups.[10] Its small size and linear geometry allow it to fit into sterically constrained binding pockets of target proteins.[10] The nitrogen atom, with its lone pair of electrons, is a strong hydrogen bond acceptor, enabling crucial interactions with amino acid residues in the active site of enzymes or receptors.[2][3]

Enhancing Pharmacokinetic Properties

Incorporating a nitrile group can improve the pharmacokinetic profile of a drug candidate. It can increase water solubility and is generally metabolically stable, reducing susceptibility to oxidative metabolism by the liver.[11] The strong electron-withdrawing nature of the nitrile can also polarize adjacent aromatic rings, potentially enhancing π-π stacking interactions with aromatic residues in the target protein.[10]

Case Study: The Role of Electron-Withdrawing Groups in COX-2 Inhibitors (e.g., Celecoxib)

While not directly synthesized from this compound, the principles of its reactivity are highly relevant to the synthesis of selective COX-2 inhibitors like Celecoxib. The synthesis of Celecoxib involves the condensation of a diketone with (4-sulfamoylphenyl)hydrazine.[10] The precursors to such diketones are often synthesized via Claisen condensation, a reaction that is highly sensitive to the electronic nature of the reactants.

The mechanism of action of Celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[9][11] The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 is attributed to the presence of a polar sulfonamide side chain that binds to a specific hydrophilic pocket in the active site of COX-2.[3] This illustrates how electronically distinct functional groups, akin to the nitrile group, can be strategically incorporated to achieve target selectivity and therapeutic efficacy.

Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Caption: Experimental workflow for the synthesis of N-substituted 4-cyanobenzamides.

Biological Signaling Pathway

Caption: Simplified signaling pathway of COX-2 in inflammation and the inhibitory action of Celecoxib.

Conclusion

The nitrile group in this compound plays a dual, strategic role that extends far beyond simple chemical reactivity. Its potent electron-withdrawing properties significantly enhance the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles and making it a highly efficient acylating agent. This heightened reactivity, coupled with the versatility of the nitrile group as a pharmacophore and a synthetic handle, cements the position of this compound as a valuable and versatile tool in the arsenal (B13267) of synthetic chemists. For researchers in drug development, understanding the multifaceted influence of the nitrile group—from reaction kinetics to drug-receptor interactions—is paramount for the rational design and synthesis of novel, effective therapeutic agents. The principles discussed herein provide a foundational understanding for the strategic application of this important reagent in the pursuit of complex molecular architectures.

References

- 1. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. benchchem.com [benchchem.com]

- 4. Methanolyses of para-substituted benzoyl chlorides in isodielectric binary mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. "BAZ2B haploinsufficiency as a cause of developmental delay, intellectu" by Tiana M. Scott, Hui Guo et al. [scholarlyexchange.childrensmercy.org]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. ClinPGx [clinpgx.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

An In-depth Technical Guide to the Electrophilicity of 4-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-cyanobenzoyl chloride, a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The document elucidates the fundamental principles governing its reactivity, supported by quantitative data, detailed experimental methodologies, and mechanistic diagrams. The strategic placement of the electron-withdrawing cyano group at the para-position of the benzoyl chloride moiety significantly enhances the electrophilicity of the carbonyl carbon, rendering it a highly reactive acylating agent. This guide will delve into the electronic effects, present relevant kinetic data, and provide practical experimental protocols for its synthesis and reactivity assessment.

Introduction

This compound (C₈H₄ClNO) is an aromatic acyl chloride characterized by the presence of a nitrile group (-C≡N) at the para-position of the benzene (B151609) ring.[1][2] This unique structural feature imbues the molecule with a high degree of electrophilicity at the carbonyl carbon, making it a versatile and efficient reagent for a wide array of nucleophilic acyl substitution reactions.[3] Its utility is prominent in the synthesis of pharmaceuticals, specialized polymers, and functional materials where the introduction of a 4-cyanobenzoyl moiety is desired.[4][5] Understanding the factors that govern its reactivity is paramount for the rational design of synthetic routes and the development of novel molecular entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in quantitative studies.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 68-70 °C | |

| Boiling Point | 110 °C at 2 mmHg | [4] |

| CAS Number | 6068-72-0 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [6] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [6] |

| Infrared (IR) (KBr) | ν_max/cm⁻¹ 3101, 3051, 2229 (C≡N), 1772 (C=O), 1739, 1597 | [6] |

| High-Resolution Mass Spectrometry (HR-MS, ESI) | m/z: [M + H]⁺ calculated for C₈H₄ClNO + H⁺ 166.0053, found 166.0054 | [6] |

The Role of the Cyano Group in Enhancing Electrophilicity

The high electrophilicity of this compound is a direct consequence of the electronic properties of the para-cyano substituent. The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.

-

Inductive Effect (-I): The nitrogen atom in the cyano group is more electronegative than the carbon atom, leading to a dipole moment where electron density is pulled away from the benzene ring. This inductive withdrawal of electron density from the phenyl ring makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Resonance Effect (-M): The cyano group can participate in resonance, further delocalizing electron density away from the benzene ring and the attached carbonyl group. This resonance effect stabilizes the transition state of the nucleophilic attack.

The combined -I and -M effects of the cyano group significantly increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents.

Hammett Analysis

The Hammett equation, a linear free-energy relationship, provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the para-cyano group, the Hammett sigma constant (σₚ) is +0.66 . The positive value indicates a strong electron-withdrawing effect. For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is observed, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.[1]

Reaction Mechanism and Kinetics

The reactions of this compound with nucleophiles typically proceed through a nucleophilic acyl substitution mechanism. This is a two-step process:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

The electron-withdrawing cyano group stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the first, often rate-determining, step.

While specific kinetic data for the reactions of this compound with a wide range of nucleophiles is not extensively available in a single compiled source, studies on the solvolysis of substituted benzoyl chlorides provide valuable insights. For instance, the solvolysis of p-chlorobenzoyl chloride in 97% hexafluoroisopropanol-water has been studied, and similar methodologies can be applied to this compound to obtain quantitative rate data.[7] Generally, electron-withdrawing substituents like the cyano group are known to increase the rate of nucleophilic attack.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl₂).[6]

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF (a few drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Kinetic Study of the Hydrolysis of this compound by Conductometry

This protocol describes a method to determine the rate of hydrolysis of this compound by monitoring the change in conductivity of the solution over time. The hydrolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.

Materials:

-

This compound

-

Acetone (B3395972) (reagent grade)

-

Deionized water

-

Conductivity meter with a probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone of a known concentration.

-

Prepare a series of acetone-water mixtures with varying water concentrations in volumetric flasks.

-

Equilibrate the acetone-water mixture to the desired reaction temperature in the constant temperature water bath.

-

Place the conductivity probe into the acetone-water mixture and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred acetone-water mixture.

-

Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction.

-

The rate constant can be determined by plotting the change in conductivity versus time and fitting the data to an appropriate rate law (typically pseudo-first-order if water is in large excess).

Visualization of the Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with a generic nucleophile (Nu-H).

Conclusion

This compound is a highly electrophilic reagent due to the potent electron-withdrawing nature of the para-cyano group. This enhanced reactivity makes it an invaluable tool in organic synthesis for the efficient formation of amides, esters, and other carbonyl derivatives. A comprehensive understanding of its electronic properties, reaction mechanisms, and kinetics, as outlined in this guide, is crucial for its effective application in research, drug discovery, and materials science. The provided experimental protocols offer a practical foundation for the synthesis and quantitative evaluation of the reactivity of this important chemical intermediate.

References

- 1. ikprress.org [ikprress.org]

- 2. This compound | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. chembk.com [chembk.com]

- 5. This compound | 6068-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyanobenzoyl Chloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoyl chloride is a bifunctional aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structure, featuring a reactive acyl chloride group and a versatile cyano (nitrile) moiety, allows for a wide range of chemical transformations. This dual reactivity makes it an invaluable intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, high-performance polymers, and functional materials.

The acyl chloride group serves as a highly efficient acylating agent, readily reacting with nucleophiles such as alcohols, phenols, amines, and arenes to form esters, amides, and ketones, respectively. The cyano group, on the other hand, can be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, or it can be utilized for its electronic properties in the final target molecule. This guide provides a comprehensive overview of the chemical properties, key reactions, and detailed experimental protocols involving this compound, intended to serve as a practical resource for professionals in the field of chemical and pharmaceutical sciences.

Physicochemical Properties and Spectroscopic Data

This compound is a white to pale yellow crystalline solid under standard conditions. It is soluble in common organic solvents like dichloromethane (B109758), chloroform, and dimethylformamide (DMF), but reacts with water and other protic solvents.[1] Proper handling in an inert and dry atmosphere is crucial to prevent its hydrolysis to 4-cyanobenzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | [3] |

| CAS Number | 6068-72-0 | [2] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 244-247 °C | [1] |

| Density | 1.29 g/cm³ | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [4] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [4] |

| IR (KBr, νmax/cm⁻¹) | 3101, 3051, 2229 (C≡N), 1772 (C=O), 1739, 1597, 1401 | [4] |

| HR-MS (ESI) | m/z: [M + H]⁺ calculated for C₈H₄ClNO + H⁺: 166.0053, found: 166.0054 | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from 4-Cyanobenzoic Acid

This protocol describes the preparation of this compound from 4-cyanobenzoic acid using thionyl chloride.

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-cyanobenzoic acid (1.0 eq.) in the anhydrous solvent.

-

Add a catalytic amount of DMF (e.g., 3 drops).

-

Slowly add thionyl chloride (1.2 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1.5 hours. The progress of the reaction can be monitored by TLC.[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization from a suitable solvent like petroleum ether to afford this compound as a white solid.

Quantitative Data: A reported synthesis using 30.00 g of 4-cyanobenzoic acid and 29.11 g of thionyl chloride with a catalytic amount of DMF, followed by distillation at 235 °C, afforded the product in 98% yield.[4]

Key Reactions and Applications

This compound is a versatile reagent for introducing the 4-cyanobenzoyl moiety into various molecules. The following sections detail its application in key organic transformations.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted 4-cyanobenzamides. These derivatives are of significant interest in medicinal chemistry.

This protocol is adapted from established procedures for the synthesis of N-aryl amides from acyl chlorides.

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., aniline, 4-chloroaniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirring amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to afford the pure N-aryl-4-cyanobenzamide.

Esterification

This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

This protocol is a general procedure adapted from the esterification of alcohols with similar acyl chlorides.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Table 3: Representative Esterification Reactions

| Alcohol/Phenol | Product | Conditions | Yield | Reference(s) |

| p-Cresol | p-tolyl-4-cyanobenzoate | DIAD, PPh₃, THF, rt, 12h | 93% | [5] |

| Phenol | Phenyl cyanate | NaCN, CCl₄, -5 to 5 °C | 75-85% | [6][7] |

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 4-cyanobenzoyl group onto an aromatic ring, forming a diaryl ketone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

This protocol is adapted from the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride.[8]

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold water

-

Concentrated HCl

-

5% aqueous NaOH solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flask containing a stirred suspension of AlCl₃ (1.1 eq.) in anhydrous DCM at 0 °C, add this compound (1.0 eq.) dropwise.

-

After stirring for 15 minutes, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, 5% aqueous NaOH, and brine.

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Table 4: Representative Friedel-Crafts Acylation

| Arene | Acyl Chloride | Catalyst | Product | Yield | Reference(s) |

| Anisole | Acetic anhydride | AlCl₃ | p-methoxyacetophenone | 85.7% | [9] |

| Ethylbenzene | Benzoyl chloride | AlCl₃ | 4-ethylbenzophenone | 60% |

Polymer Synthesis